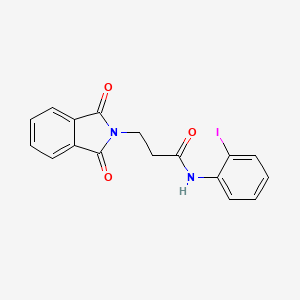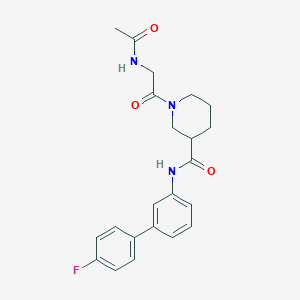![molecular formula C16H24N2O3 B6087285 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B6087285.png)
3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known to possess several pharmacological properties that make it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various molecular targets in the body. For example, it has been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone are diverse and complex. Studies have shown that the compound can modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition. Additionally, it has been shown to possess potent antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in various diseases.
实验室实验的优点和局限性
The advantages of using 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone in lab experiments are its potent pharmacological properties and its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited solubility in water.
未来方向
There are several future directions for the research on 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone is a promising compound with significant potential in the field of medicinal chemistry. Its potent pharmacological properties and diverse biochemical and physiological effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of 3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the Mannich reaction. In this reaction, the amine group of 2-(2-methoxyphenyl)ethylamine reacts with formaldehyde and 1-methyl-2-piperidinone to form the desired compound.
科学研究应用
3-hydroxy-3-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1-methyl-2-piperidinone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that the compound possesses significant pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant activities. Additionally, it has been shown to exhibit potent inhibitory effects on the growth of cancer cells in vitro.
属性
IUPAC Name |
3-hydroxy-3-[[2-(2-methoxyphenyl)ethylamino]methyl]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-18-11-5-9-16(20,15(18)19)12-17-10-8-13-6-3-4-7-14(13)21-2/h3-4,6-7,17,20H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCCDVYFNIBRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)(CNCCC2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-[[2-(2-methoxyphenyl)ethylamino]methyl]-1-methylpiperidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6087217.png)
![(2-chlorobenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6087219.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6087225.png)
![2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone](/img/structure/B6087233.png)
![1-(3,4-dimethylphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6087250.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6087261.png)
![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6087269.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6087276.png)
![{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087294.png)

![(4-chloro-2-methylphenyl){1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6087306.png)
![1-(2-methoxy-5-{[methyl(3-methylbutyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6087309.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)